5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,4-dimethyl-5-nitrophenyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde typically involves the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carboxylic acid
Reduction: 5-(3,4-Dimethyl-5-aminophenyl)furan-2-carbaldehyde
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde: Lacks the nitro group, which may affect its biological activity.
Uniqueness
5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKQXKQEIDCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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